![molecular formula C21H16ClN3O2S B2365364 2-amino-N-(5-chloro-2-methylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide CAS No. 904267-41-0](/img/structure/B2365364.png)
2-amino-N-(5-chloro-2-methylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide
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Description
2-amino-N-(5-chloro-2-methylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide is a useful research compound. Its molecular formula is C21H16ClN3O2S and its molecular weight is 409.89. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Synthesis and Biological Activity
Heterocyclic Synthesis
Novel methodologies for the synthesis of indolizine derivatives and their biological evaluation have been a significant area of research. For instance, a series of 3-(3-chlorobenzoyl)-N-phenylindolizine-1-carboxamide derivatives demonstrated remarkable in vitro anti-tuberculosis, anticancer, anti-inflammatory, and antibacterial activities. Molecular docking studies further supported their anticancer activity, highlighting the potential of such compounds in drug discovery and development (Mahanthesha, Suresh, & Naik, 2022).
Biological Activities
The antimicrobial activities of novel heterocyclic compounds, including their effectiveness against Gram-negative and Gram-positive bacteria, as well as yeast, demonstrate the potential utility of these compounds in addressing infectious diseases. Indolizine derivatives, among others, have shown promise in this regard, suggesting a broad spectrum of biological activity that could be harnessed for therapeutic applications (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).
Antitumor and Antimicrobial Synthesis
Antitumor Synthesis
Research into the synthesis of indolizine derivatives with potential antitumor activity has been conducted, with some compounds showing distinct inhibitory capacities against cancer cell lines. This underscores the importance of structural modifications and the introduction of functional groups in enhancing the anticancer potential of these molecules (Ji et al., 2018).
Antimicrobial Applications
The synthesis of sulfur-containing thiophene derivatives and their evaluation for antiradiation activity highlight another dimension of research applications. These compounds have been studied for their potential as antibiotics and for their activity against Gram-positive and Gram-negative bacteria, indicating their utility in developing new antimicrobial agents (Hassan, Ghorab, & Nassar, 1998).
properties
IUPAC Name |
2-amino-N-(5-chloro-2-methylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O2S/c1-12-7-8-13(22)11-14(12)24-21(27)17-15-5-2-3-9-25(15)19(18(17)23)20(26)16-6-4-10-28-16/h2-11H,23H2,1H3,(H,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKNBNMKUZZHVOS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-(5-chloro-2-methylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide |
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